CID 87423182

Description

Historical Context of Antiviral Compound Discovery and Development Relevant to Foscarnet (B613817) Sodium

The history of antiviral drug discovery saw a new era begin with the approval of the first antiviral drug, idoxuridine, in June 1963. nih.gov The development of antiviral compounds gained momentum as researchers sought ways to combat viral infections, which have historically caused significant morbidity and mortality. nih.gov

Foscarnet's relevance in this historical context is tied to the search for inhibitors of viral polymerases. Early antiviral strategies often focused on nucleoside analogues, which mimic natural building blocks of DNA or RNA and get incorporated into the viral genome, halting replication. However, the emergence of resistance to these analogues, often due to mutations in viral kinases required for their activation, highlighted the need for alternative approaches. wikipedia.orgpatsnap.compatsnap.com

Foscarnet sodium emerged as a compound with a different mechanism, offering activity against herpesviruses and HIV. nih.govwho.intdrugfuture.com Its ability to inhibit viral replication without requiring activation by viral kinases positioned it as a valuable tool against resistant strains. wikipedia.orgpatsnap.compatsnap.comnih.govdrugbank.com Research in the late 20th century demonstrated its inhibitory effect on reverse transcriptase and its activity against herpesviruses, leading to its eventual approval for clinical use. wikipedia.orgwho.int Studies in patients with AIDS, for instance, showed its effectiveness in treating acyclovir-resistant mucocutaneous HSV infections and delaying the progression of CMV retinitis. hiv.gov

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Foscarnet exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. Foscarnet sodium is an organic analogue of inorganic pyrophosphate that inhibits replication of herpesviruses in vitro including cytomegalovirus (CMV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Foscarnet sodium exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. Foscarnet sodium does not require activation (phosphorylation) by thymidine kinase or other kinases and therefore is active in vitro against HSV TK deficient mutants and CMV UL97 mutants. Thus, HSV strains resistant to acyclovir or CMV strains resistant to ganciclovir may be sensitive to foscarnet sodium. However, acyclovir or ganciclovir resistant mutants with alterations in the viral DNA polymerase may be resistant to foscarnet sodium and may not respond to therapy with foscarnet sodium. The combination of foscarnet sodium and ganciclovir has been shown to have enhanced activity in vitro. The pyrophosphate (PP(i)) analog foscarnet inhibits viral DNA-polymerases and is used to treat cytomegalovirus and human immunodeficiency vius infections. Nucleotide cyclases and DNA-polymerases catalyze analogous reactions, i.e. a phosphodiester bond formation, and have similar topologies in their active sites. Inhibition by foscarnet of adenylyl cyclase isoforms was therefore tested with (i) purified catalytic domains C1 and C2 of types I and VII (IC1 and VIIC1) and of type II (IIC2) and (ii) membrane-bound holoenzymes (from mammalian tissues and types I, II, and V heterologously expressed in Sf9 cell membranes). Foscarnet was more potent than PP(i) in suppressing forskolin-stimulated catalysis by both, IC1/IIC2 and VIIC1/IIC2. Stimulation of VIIC1/IIC2 by Galpha(s) relieved the inhibition by foscarnet but not that by PP(i). The IC(50) of foscarnet on membrane-bound adenylyl cyclases also depended on their mode of regulation. These findings predict that receptor-dependent cAMP formation is sensitive to inhibition by foscarnet in some, but not all, cells. This was verified with two cell lines; foscarnet blocked cAMP accumulation after A(2A)-adenosine receptor stimulation in PC12 but not in HEK-A(2A) cells. Foscarnet also inhibited soluble and, to a lesser extent, particulate guanylyl cylase. Thus, foscarnet interferes with the generation of cyclic nucleotides, an effect which may give rise to clinical side effects. The extent of inhibition varies with the enzyme isoform and with the regulatory input. |

|---|---|

CAS No. |

63585-09-1 |

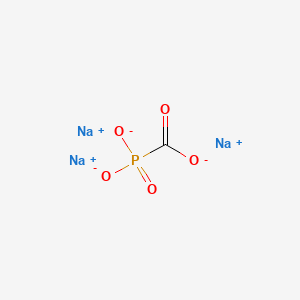

Molecular Formula |

CH3NaO5P |

Molecular Weight |

149.00 g/mol |

IUPAC Name |

trisodium;phosphonatoformate |

InChI |

InChI=1S/CH3O5P.Na/c2-1(3)7(4,5)6;/h(H,2,3)(H2,4,5,6); |

InChI Key |

HODQJYVRKSCSAE-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)P(=O)(O)O.[Na] |

Appearance |

Solid powder |

melting_point |

88.06 °C |

Other CAS No. |

63585-09-1 |

physical_description |

Solid |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

4428-95-9 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Complete 1.68e+01 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |

Origin of Product |

United States |

Molecular Mechanisms of Antiviral Action

Pyrophosphate Mimicry and Enzymatic Binding Site Specificity

Foscarnet (B613817) (phosphonoformic acid) functions as a pyrophosphate analog. wikipedia.orgwikipedia.orgwikipedia.org This structural mimicry allows it to interact directly with the pyrophosphate binding site on viral DNA polymerases, as well as reverse transcriptases and RNA polymerases. wikipedia.orgmdpi.comwikipedia.orgmims.comwikipedia.orgfishersci.co.ukcenmed.com By binding to this site, foscarnet inhibits the activity of these enzymes, which are essential for viral replication. wikipedia.orgwikipedia.orgwikipedia.org

Elucidation of Non-Competitive Inhibition Kinetics with Deoxynucleotide Triphosphates

Research has shown that foscarnet acts as a non-competitive inhibitor with respect to deoxynucleotide triphosphates (dNTPs). mims.comwikipedia.orgfishersci.co.ukcenmed.comwikidata.orgmims.comfrontiersin.org This indicates that foscarnet does not compete with dNTPs for the same binding site on the viral polymerase. Instead, it is understood to bind to the pyrophosphate binding site, which is distinct from the dNTP binding site. wikipedia.orgwikidata.org This non-competitive inhibition disrupts the enzymatic process by preventing the release of pyrophosphate from the incorporated nucleotide, thereby halting DNA chain elongation. wikipedia.orgfrontiersin.org Studies suggest that foscarnet binding may occur when the primer terminus is in a specific site on the enzyme, distinct from where dNTPs bind. wikidata.org

Independence from Viral Kinase Phosphorylation for Activation

A significant advantage of foscarnet's mechanism is that it does not require activation through phosphorylation by viral kinases, unlike nucleoside analogs such as acyclovir (B1169) and ganciclovir (B1264). wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgmims.comnewdrugapprovals.orgceur-ws.org This characteristic is particularly important in the context of antiviral resistance.

Efficacy Against Thymidine (B127349) Kinase-Deficient Herpes Simplex Virus Mutants

Resistance to nucleoside analogs like acyclovir in Herpes simplex virus (HSV) often arises from mutations leading to deficient or altered viral thymidine kinase (TK) activity. mims.commims.comnewdrugapprovals.orgfishersci.nowikipedia.org Since foscarnet's activity is independent of TK phosphorylation, it retains efficacy against HSV mutants that are deficient in thymidine kinase and thus resistant to acyclovir. wikipedia.orgwikipedia.orgwikipedia.orgmims.comnewdrugapprovals.orgfishersci.nowikipedia.orgwikipedia.orgmims.com Clinical studies have demonstrated the effectiveness of foscarnet in treating acyclovir-resistant HSV infections in immunocompromised patients. fishersci.nomims.com

Efficacy Against UL97 Protein Kinase-Deficient Cytomegalovirus Mutants

Similarly, resistance to ganciclovir in Cytomegalovirus (CMV) is frequently associated with mutations in the UL97 gene, which encodes a protein kinase responsible for the initial phosphorylation of ganciclovir. ceur-ws.orgnewdrugapprovals.orgsigmaaldrich.comnih.gov As foscarnet does not rely on UL97-mediated phosphorylation for its activation, it remains active against CMV strains with UL97 mutations that confer resistance to ganciclovir. wikipedia.orgwikipedia.orgwikipedia.orgceur-ws.orgnewdrugapprovals.orgnih.govprobes-drugs.org This makes foscarnet a valuable treatment option for ganciclovir-resistant CMV infections, particularly in immunocompromised individuals. wikipedia.orgmdpi.comceur-ws.orgprobes-drugs.org

Direct Interference with Nucleic Acid Synthesis

Foscarnet directly interferes with viral nucleic acid synthesis by inhibiting the elongation of the viral DNA chain. wikipedia.orgmdpi.com By binding to the pyrophosphate binding site of the viral DNA polymerase, foscarnet prevents the cleavage and release of pyrophosphate from incoming deoxynucleotide triphosphates. wikipedia.orgmdpi.com This blockage effectively stalls the DNA polymerase, preventing the addition of further nucleotides to the growing viral DNA strand and thereby halting viral replication. wikipedia.org This mechanism of direct inhibition at the polymerase active site, without requiring incorporation into the nucleic acid chain, distinguishes foscarnet from nucleoside and nucleotide analogs. mims.com

Molecular Mechanism of Pyrophosphate Exchange Disruption

Foscarnet sodium acts as a structural mimic of inorganic pyrophosphate (PPi). patsnap.comwikipedia.orgnih.gov During viral DNA synthesis, viral DNA polymerases catalyze the addition of deoxynucleotide triphosphates (dNTPs) to the growing DNA chain. This process involves the cleavage and release of pyrophosphate from the incoming dNTP. patsnap.com Foscarnet sodium directly binds to the pyrophosphate-binding site on the viral DNA polymerase. pfizer.comhiv.govpatsnap.comwikipedia.orgncats.ionih.govdrugbank.comstanford.eduhres.ca By occupying this site, foscarnet prevents the release of pyrophosphate from the newly incorporated nucleotide. patsnap.comstanford.eduresearchgate.net This disruption of pyrophosphate exchange effectively halts the DNA polymerization process. patsnap.com

Inhibition of Viral DNA Chain Elongation

The binding of foscarnet sodium to the pyrophosphate-binding site of viral DNA polymerases directly inhibits the elongation of the viral DNA chain. patsnap.comnih.govstanford.edu This occurs because the polymerase is unable to proceed with the addition of subsequent nucleotides when the pyrophosphate site is occupied by foscarnet. patsnap.com Research suggests that foscarnet can trap the DNA polymerase in a closed or pre-translocational state, further impeding chain elongation. lktlabs.com This mechanism is selective for viral polymerases, with significantly lower affinity for human cellular DNA polymerases, thereby allowing foscarnet to preferentially target infected cells. pfizer.comhiv.govpatsnap.comwikipedia.orgncats.ionih.govfda.govdrugbank.comhres.ca

Broad-Spectrum Inhibition of Viral Polymerases

Foscarnet sodium exhibits broad-spectrum inhibitory activity against a range of viral polymerases, including DNA polymerases, RNA polymerases, and reverse transcriptases. stanford.eduselleckchem.comfishersci.com Its mechanism of action, targeting the pyrophosphate binding site, is applicable to various enzymes that utilize a similar process for nucleic acid synthesis.

Engagement with Viral RNA Polymerases

Foscarnet sodium has been shown to inhibit viral RNA polymerases. selleckchem.comfishersci.comnih.gov Studies on influenza virus RNA polymerase, for instance, have demonstrated that foscarnet inhibits enzyme activity. nih.gov Kinetic analyses indicate that foscarnet shows noncompetitive inhibition with respect to ATP, CTP, and UTP, and a mixed inhibition pattern with respect to GTP. nih.gov While initiation of mRNA synthesis may still occur in the presence of foscarnet, the elongation phase is inhibited. nih.gov This suggests that foscarnet interferes with the processive movement of the RNA polymerase along the template or the efficient incorporation of nucleotides during elongation.

Inhibition of Viral Reverse Transcriptases

Foscarnet sodium is also a known inhibitor of viral reverse transcriptases. stanford.edulktlabs.comselleckchem.comfishersci.comnih.gov This includes the reverse transcriptase of human immunodeficiency virus (HIV-1). ncats.iodrugbank.comlktlabs.comselleckchem.com Studies have shown that foscarnet potently inhibits reverse transcriptase activity. selleckchem.comnih.gov The inhibition is typically non-competitive with respect to the deoxynucleoside triphosphates. selleckchem.comfishersci.comnih.gov By inhibiting reverse transcriptase, foscarnet disrupts the conversion of viral RNA into DNA, a critical step in the replication cycle of retroviruses like HIV. lktlabs.com

Spectrum of Antiviral Efficacy in Controlled Research Models

Antiviral Activity Against Herpesviridae in In Vitro and Preclinical Models

Foscarnet (B613817) sodium inhibits the replication of all herpesviruses in vitro. ncats.iocapes.gov.br

Cytomegalovirus (CMV)

In vitro studies have shown foscarnet sodium to inhibit human cytomegalovirus (HCMV) replication. ncats.iocapes.gov.brmedsafe.govt.nz The concentrations required to achieve 50% inhibition (IC50) of CMV in cell culture can vary, generally ranging from 50 to 800 µM, with a reported mean of approximately 269 µM for over a hundred clinical isolates. fda.govmedsafe.govt.nz Foscarnet sodium is active against CMV strains resistant to ganciclovir (B1264), particularly those with mutations in the UL97 kinase, because foscarnet does not require phosphorylation for its activity. drugbank.comfda.gov However, CMV isolates with mutations in the viral DNA polymerase (pUL54) can exhibit reduced susceptibility or resistance to foscarnet. drugs.comnih.govdrugs.com Research using foscarnet-loaded chitosan (B1678972) nanoparticles in vitro demonstrated that the released foscarnet maintained antiviral activity against HCMV strain AD-169 infected lung fibroblast cells (HELF). researchgate.net

Herpes Simplex Virus (HSV) Types 1 and 2

Foscarnet sodium inhibits the replication of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) in vitro. drugbank.comfda.gov The IC50 values for HSV-1 and HSV-2 in cell culture typically range from 10 to 130 µM. fda.gov Foscarnet is active against acyclovir-resistant HSV strains, including those deficient in thymidine (B127349) kinase (TK), due to its mechanism of action that bypasses the need for viral kinase activation. drugbank.comfda.govasm.org Studies in a murine model of cutaneous HSV-1 infection evaluated the topical efficacy of foscarnet. asm.orgoup.comasm.org Topical application of foscarnet cream (3%) reduced cumulative vesicle scores and healing time in guinea pigs infected with HSV-1 strains C42 and 79. oup.com Another study in hairless mice showed that a topical gel formulation containing 3% foscarnet, particularly in combination with sodium lauryl sulfate (B86663) (SLS), reduced the development of herpetic skin lesions and viral titers in skin tissues when initiated within 48 hours post-infection. asm.orgnih.gov

Varicella-Zoster Virus (VZV)

Foscarnet sodium has demonstrated in vitro activity against Varicella-Zoster Virus (VZV). ncats.iocapes.gov.brmedsafe.govt.nz In cell culture, the IC50 for VZV has been reported to be in the range of 48 to 90 µM. medsafe.govt.nz Experimental systems using VZV reporter viruses in human fibroblast cells (HFFs) have shown that foscarnet inhibits viral DNA replication, leading to a decrease in luciferase activity driven by VZV-specific promoters. mdpi.com This indicates the inhibitory effect of foscarnet on VZV replication in a cell culture model.

Inhibition of Retroviral Replication: Focus on Human Immunodeficiency Virus (HIV) Reverse Transcriptase

Foscarnet sodium exhibits inhibitory effects on retroviruses, including Human Immunodeficiency Virus type 1 (HIV-1). ncats.iocapes.gov.brmedsafe.govt.nzfrontiersin.org It functions as a nonnucleoside reverse transcriptase inhibitor, interfering with RNA synthesis and viral replication by targeting the reverse transcriptase enzyme. selleckchem.comfrontiersin.orgasm.org In vitro studies have shown that foscarnet sodium can inhibit HIV-1 reverse transcriptase activity. selleckchem.com For instance, Foscarnet sodium at a concentration of 300 µM displayed over 95% inhibition of HTLV-III reverse transcriptase activity in H9 cells infected with HTLV-III. selleckchem.com Research has also explored the effect of foscarnet on HIV-1 viral load in patients, with some studies showing a decrease in plasma HIV-1 RNA levels. asm.orgresearchgate.net Resistance to foscarnet in HIV-1 has been associated with specific mutations in the reverse transcriptase enzyme, such as Gln-161 to Leu and His-208 to Tyr substitutions. nih.gov

Suppression of Hepadnaviridae Replication: Hepatitis B Virus (HBV)

Foscarnet sodium has been shown to inhibit the viral DNA polymerase from Hepatitis B Virus (HBV). ncats.iocapes.gov.brmedsafe.govt.nz In vitro studies using primary duck hepatocytes congenitally infected with duck HBV (DHBV) demonstrated that foscarnet is a potent inhibitor of hepadnavirus replication. asm.orgresearchgate.net Combinations of ganciclovir and foscarnet showed additive inhibition of DHBV DNA replication in these cell cultures. asm.orgresearchgate.net

Investigational Antiviral Efficacy Against Coronaviridae (e.g., SARS-CoV-2) in Experimental Systems

Investigational research has explored the potential antiviral efficacy of foscarnet sodium against coronaviruses, including SARS-CoV-2, in experimental systems. google.comnih.govfrontiersin.org Studies evaluating the antiviral effect of foscarnet sodium on SARS-CoV-2 using methods like the CCK8 assay have reported a half maximal effective concentration (EC50). google.com One study indicated an EC50 of 0.89 μM for foscarnet sodium against SARS-CoV-2, suggesting antiviral activity in vitro. google.com Research has also investigated the ability of foscarnet sodium to block the infection of host cells by SARS-CoV-2. google.com

Data Tables

Here are some data points from the search results presented in interactive tables:

| Virus | IC50 (µM) Range (In Vitro) | Notes |

| Human Cytomegalovirus (HCMV) | 50 - 800 (Mean ~269) | Varies by assay method, cell type, and laboratory. fda.govmedsafe.govt.nz |

| Herpes Simplex Virus Type 1 (HSV-1) | 10 - 130 | Active against TK-deficient mutants. fda.gov |

| Herpes Simplex Virus Type 2 (HSV-2) | 10 - 130 | Active against TK-deficient mutants. fda.gov |

| Varicella-Zoster Virus (VZV) | 48 - 90 | Inhibits viral DNA replication in cell culture models. medsafe.govt.nzmdpi.com |

| Epstein-Barr Virus (EBV) | <500 | In vitro inhibition. medsafe.govt.nz |

| Human Herpesvirus 6 (HHV-6) | Not specified in results | Inhibited in vitro (general herpesvirus activity). medsafe.govt.nz |

| Human Immunodeficiency Virus Type 1 (HIV-1) | Not directly specified as IC50 range for viral replication in results, but 300 µM showed >95% RT inhibition. | Inhibits reverse transcriptase; dose-related inhibitory effect. selleckchem.comncats.iocapes.gov.brmedsafe.govt.nz |

| Hepatitis B Virus (HBV) | Not specified as IC50 range in results. | Inhibits viral DNA polymerase; potent inhibition of DHBV replication in vitro. ncats.iomedsafe.govt.nzasm.orgresearchgate.net |

| SARS-CoV-2 | 0.89 | EC50 value reported in one in vitro study. google.com |

| HSV-1 Strain | Foscarnet ED50 (µg/ml) (Plaque Reduction Assay in Vero cells) | Acyclovir (B1169) ED50 (µg/ml) (Plaque Reduction Assay in Vero cells) | Notes |

| Strain F | 21.96 | 0.21 | Strain F was ~100-fold less susceptible to foscarnet than acyclovir in this assay. asm.org |

Mechanisms of Viral Resistance to Foscarnet Sodium

Genomic and Proteomic Characterization of Mutations in Viral DNA Polymerase Genes

Mutations conferring resistance to foscarnet (B613817) sodium have been identified in the DNA polymerase genes of several herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). asm.orgnih.govoup.comoup.comhhv-6foundation.orgoup.comasm.orgasm.orgnih.govnih.gov

In HCMV, resistance mutations are predominantly located in the UL54 gene, which encodes the viral DNA polymerase. These mutations often cluster in specific regions of the polymerase, such as the amino terminal 2, palm, and finger domains. nih.govnih.gov However, mutations in other domains, including the amino terminal 1 and palm 2 domains, have also been shown to confer resistance. nih.govnih.gov Specific amino acid substitutions at various codons within UL54 have been linked to foscarnet resistance, typically resulting in a 3- to 5-fold decrease in susceptibility. nih.gov Examples of such mutations include Q578, N588, T700, V715, E756, V781, V787, L802, A809, V812, and A834. nih.gov Novel mutations like S290R and E951D have also been confirmed to decrease foscarnet susceptibility. nih.govnih.gov

For HSV, resistance to foscarnet is associated with mutations in the UL30 gene, encoding the HSV DNA polymerase. asm.org These mutations are frequently found in conserved regions of the polymerase, particularly regions II, III, VI, and VII, which are involved in nucleotide or pyrophosphate binding and catalysis. oup.comasm.org Mutations in a non-conserved region between I and VII have also been reported. asm.org

In VZV, foscarnet resistance is linked to mutations in the DNA polymerase gene. A specific mutation involving a change from glutamic acid to lysine (B10760008) at position 512 has been implicated in resistance. oup.com

Research findings have utilized techniques such as marker transfer to confirm the drug resistance phenotypes conferred by specific mutations. oup.comoup.com Genotypic analysis through sequencing is commonly used for diagnosing foscarnet resistance by detecting these characteristic mutations in viral DNA. asm.orguw.edufrontierspartnerships.org

Molecular Modeling of Resistance-Conferring Amino Acid Substitutions and Their Impact on Enzyme-Inhibitor Interaction

Molecular modeling studies have provided valuable insights into how specific amino acid substitutions in viral DNA polymerases confer resistance to foscarnet sodium. Foscarnet is a structural mimic of pyrophosphate and binds to the pyrophosphate binding site on the viral DNA polymerase. wikipedia.orgpatsnap.compatsnap.com This binding prevents the release of pyrophosphate, effectively halting DNA elongation. patsnap.comasm.org

Molecular modeling of the CMV UL54 DNA polymerase, often based on homologous structures like bacteriophage or yeast DNA polymerases, has helped visualize the location of resistance mutations and their potential impact on foscarnet binding and enzyme conformation. asm.orgasm.orgfrontiersin.orgnih.gov Studies suggest that resistance-conferring substitutions can influence the conformational changes of the DNA polymerase, such as the movement between open and closed forms. asm.orgasm.orgnih.gov Mutations in regions like helix K and region II of UL54 have been shown to affect these conformational changes, influencing the enzyme's affinity for foscarnet. asm.orgasm.orgnih.gov For example, some mutations may favor an open conformation, reducing foscarnet binding, while others can paradoxically induce hypersusceptibility by favoring a closed conformation with higher drug affinity. asm.orgasm.orgnih.gov

Specific mutations like T700A in CMV UL54, located in the palm loop domain, are thought to interact with the foscarnet binding pocket. frontiersin.org The acquisition of multiple mutations, such as H600L and T700A, can have additive effects on foscarnet resistance, potentially by affecting the DNA-binding loop and the interaction with the drug. frontiersin.org

Molecular modeling of HHV-6 DNA polymerase mutations associated with foscarnet resistance (T435R, H507Y, C525S, and F292S) suggests that these changes, while not always located within the putative catalytic site, might disturb the local conformation or restrict foscarnet's access to its target site. nih.govresearchgate.net

These modeling approaches, combined with phenotypic and enzymatic assays, help to elucidate the complex mechanisms by which amino acid substitutions in viral DNA polymerases lead to foscarnet resistance. asm.orgnih.govresearchgate.net

Pharmacokinetic Research and Dispositional Dynamics in Model Systems

Protein Binding Characteristics in Plasma and Tissue Compartments

Studies investigating the protein binding of foscarnet (B613817) sodium in plasma have consistently shown a low level of binding. In vitro studies indicate that approximately 14% to 17% of foscarnet is bound to plasma proteins across a range of drug concentrations (1 to 1,000 µM) pfizer.comdrugs.com. Other sources report plasma protein binding as approximately 14% to 17% or less than 20% mims.comwikipedia.orgmedsafe.govt.nznps.org.auhpra.iemedicines.org.uk. This low level of protein binding suggests that a significant fraction of the drug remains free in the plasma and is available for distribution to tissues and elimination.

Distribution Profile, Including Accumulation in Bone and Cerebrospinal Fluid Penetration

Foscarnet sodium demonstrates a distribution profile that includes penetration into the cerebrospinal fluid (CSF) and notable accumulation in bone tissue. Concentrations of foscarnet in the CSF have been observed to range from 10% to 70% of the concurrent plasma concentrations in HIV-infected patients medsafe.govt.nznps.org.auhpra.iemedicines.org.uk. This indicates its ability to cross the blood-brain barrier, although the extent of penetration can vary.

A prominent characteristic of foscarnet disposition is its affinity for bone tissue. Autoradiographic studies in animals have shown a pronounced affinity for bone and cartilage medsafe.govt.nznps.org.auhpra.ieasm.org. In humans, postmortem data from clinical trials provide evidence of foscarnet accumulation in bone pfizer.com. Recovery studies in man have suggested that up to 20% of the cumulative intravenous dose may not be excreted in the urine within 7 days post-infusion, with this fraction assumed to be deposited in bone medsafe.govt.nznps.org.au. This deposition is likely related to its structural similarity to phosphate (B84403) and pyrophosphate, and its ability to form complexes with metal and calcium ions medsafe.govt.nz. Animal studies in mice have shown that about one-third of a parenteral dose is retained in bone and cartilage asm.org. The effects of this deposition on skeletal development have been demonstrated in mice and rats, where foscarnet sodium adversely affected the development of tooth enamel medsafe.govt.nznps.org.au.

The mean volume of distribution of foscarnet at steady state typically ranges between 0.4 and 0.6 L/kg medsafe.govt.nzhpra.iemedicines.org.ukmims.com.

Excretion Mechanisms and Renal Clearance Investigations

The primary route of elimination for foscarnet sodium is renal excretion medsafe.govt.nznps.org.auhpra.iemedicines.org.ukasm.orgnih.gov. Elimination occurs mainly through a combination of glomerular filtration and tubular secretion medsafe.govt.nznps.org.auhpra.ieasm.orgnih.gov. Renal clearance of foscarnet is reported to be approximately 130 mL/min medsafe.govt.nznps.org.aumedicines.org.uk or in the order of 150 mL/min hpra.ie. Some studies report renal clearance values around 176 mL/min/1.73 m² nih.gov or ranging from 5.6 ± 1.9 L/hr to 6.4 ± 2.5 L/hr depending on the dosing regimen pfizer.comdrugs.com. The systemic clearance in man varies between 130-160 mL/min medsafe.govt.nzmedicines.org.uk. The apparent nonrenal clearance, estimated in one study as 40 mL/min/1.73 m², is thought to reflect the sequestration of foscarnet into bone nih.gov.

Determinants of Terminal Elimination Half-Life in Preclinical Subjects

The elimination of foscarnet from the body exhibits a multi-exponential decline. The initial plasma half-life in individuals with normal renal function is typically in the range of 2 to 4 hours mims.commedsafe.govt.nzhpra.iemedicines.org.ukmims.com. However, a longer apparent terminal half-life has been observed, ranging from 1 to 8 days medsafe.govt.nzhpra.ie or approximately 87.5 ± 41.8 hours pfizer.com. This prolonged terminal phase is likely due to the slow release of foscarnet from its deposition sites, particularly bone pfizer.commedsafe.govt.nzhpra.ie.

Renal function is a critical determinant of foscarnet elimination. Studies in adults with varying degrees of renal function have shown that the total systemic clearance of foscarnet decreases and the half-life increases with diminishing renal function pfizer.comdrugs.comnps.org.auhpra.iehikma.com. This underscores the importance of monitoring renal function when considering foscarnet administration.

Here is a summary of some pharmacokinetic parameters:

| Parameter | Value (approximate) | Source(s) |

| Plasma Protein Binding | 14-17% | pfizer.comdrugs.commims.comwikipedia.orgmedsafe.govt.nznps.org.auhpra.iemedicines.org.uk |

| Volume of Distribution (steady state) | 0.4-0.6 L/kg | medsafe.govt.nzhpra.iemedicines.org.ukmims.com |

| CSF:Plasma Ratio | 10-70% | medsafe.govt.nznps.org.auhpra.iemedicines.org.ukasm.org |

| Renal Clearance | 130-176 mL/min | medsafe.govt.nznps.org.auhpra.iemedicines.org.ukasm.orgnih.gov |

| Plasma Half-Life (initial) | 2-4 hours | mims.commedsafe.govt.nzhpra.iemedicines.org.ukmims.com |

| Terminal Half-Life (from bone) | 1-8 days or ~87.5 hours | pfizer.commedsafe.govt.nzhpra.ie |

Molecular Interactions and Combinatorial Antiviral Strategies

Mechanistic Basis of Synergistic Antiviral Effects in Combination Therapies (e.g., with Ganciclovir)

The antiviral activity of foscarnet (B613817) sodium stems from its selective inhibition of virus-specific DNA polymerases. patsnap.comwikipedia.orgdrugbank.com Acting as a pyrophosphate mimic, foscarnet directly engages with the pyrophosphate binding site on these viral enzymes. patsnap.comwikipedia.org This binding event obstructs the enzymatic cleavage of pyrophosphate from deoxynucleotide triphosphates, consequently preventing the elongation of the viral DNA chain and inhibiting viral replication. patsnap.com A notable characteristic of foscarnet is its independence from phosphorylation by viral kinases, such as thymidine (B127349) kinase or UL97 protein kinase, which are essential for the activation of antivirals like ganciclovir (B1264) and acyclovir (B1169). patsnap.comwikipedia.org This bypass mechanism allows foscarnet to retain activity against viral strains that have acquired resistance to these other drugs through mutations in their kinase genes. patsnap.comwikipedia.orgnih.gov

In contrast, ganciclovir, an acyclic nucleoside analog, necessitates phosphorylation by viral and host cellular kinases for its activation. wikipedia.orgmims.comlibretexts.orgashpublications.org The resulting active metabolite, ganciclovir-triphosphate, competes with deoxyguanosine triphosphate for incorporation into the viral DNA, leading to the inhibition of viral DNA polymerase and premature chain termination. wikipedia.orgashpublications.org

The co-administration of foscarnet and ganciclovir has demonstrated enhanced antiviral effects in vitro. drugbank.comhiv.gov Although both compounds target the viral DNA polymerase (specifically the UL54 protein in CMV), they interact with distinct sites on the enzyme: foscarnet at the pyrophosphate binding site and ganciclovir-triphosphate at the deoxynucleotide triphosphate binding site. patsnap.comwikipedia.orgashpublications.orgfrontierspartnerships.org This differential binding provides a mechanistic rationale for potential synergy, as the combined action may lead to more comprehensive enzyme inhibition or be effective against viral variants with resistance mutations at a single binding site. Studies have indicated that the combination of ganciclovir and foscarnet exhibits mild synergy against human CMV replication. nih.gov

Chemical Chelation of Divalent Metal Ions (e.g., Calcium, Magnesium) and its Biochemical Implications

Foscarnet sodium possesses the ability to chelate divalent metal ions, including calcium and magnesium, forming stable coordination complexes. nih.govfda.govsmolecule.com This chelating property is considered a contributing factor to the observed reductions in ionized serum calcium levels, which may not always be reflected in measurements of total serum calcium. nih.gov

The chelation of these crucial divalent cations can have significant biochemical consequences. Calcium and magnesium serve as essential cofactors for numerous enzymatic processes and are integral to various cellular functions, including signal transduction, neuromuscular activity, and nucleic acid synthesis. nih.gov Perturbations in the concentrations of these ions induced by foscarnet's chelating action can disrupt these vital processes. Electrolyte abnormalities, such as hypocalcemia and hypomagnesemia, are known to be associated with foscarnet therapy. nih.govnih.gov These imbalances can contribute to a range of adverse effects, including seizures, which have been linked to alterations in plasma mineral and electrolyte concentrations. hiv.govnih.gov Consequently, vigilant monitoring and careful management of serum electrolytes, particularly calcium, magnesium, and potassium, are imperative during foscarnet treatment, especially in patients with pre-existing electrolyte disturbances or those receiving concomitant medications known to influence mineral and electrolyte balance. nih.gov

Molecular-Level Interactions with Other Pharmaceutical Agents and Renal Transport Systems

Foscarnet sodium can participate in molecular-level interactions with other pharmaceutical agents and influence renal transport systems. The capacity of foscarnet to chelate divalent cations can impact the activity and disposition of other medications that bind to these ions or whose function relies on their availability.

Foscarnet is primarily cleared from the body by the kidneys through a combination of glomerular filtration and tubular secretion. baxterpi.com Its interaction with renal transport systems could potentially affect the excretion of other drugs that utilize the same transporters. While some sources suggest no clinically significant interaction with probenecid, an inhibitor of organic anion transport, the potential for foscarnet to influence the tubular secretion or reabsorption of other compounds remains a consideration. baxterpi.com

Moreover, the co-administration of foscarnet with other drugs known to be nephrotoxic, such as aminoglycosides, amphotericin B, cyclosporine, acyclovir, methotrexate, and tacrolimus, can elevate the risk of renal toxicity. nih.govbaxterpi.commims.com This increased nephrotoxic effect is likely a result of additive damage to renal function. nih.gov Caution is also advised when foscarnet is used concurrently with intravenous pentamidine (B1679287) due to a heightened risk of hypocalcemia and renal impairment. nih.govbaxterpi.com When diuresis is necessary in patients receiving foscarnet, thiazide diuretics are recommended over loop diuretics, as loop diuretics may hinder foscarnet elimination by inhibiting renal tubular secretion. nih.govbaxterpi.com

A study investigating the pharmacokinetics of foscarnet and ganciclovir in patients receiving either concomitant or daily alternating therapy for CMV disease maintenance found no significant alteration in their pharmacokinetics, suggesting an absence of a notable pharmacokinetic interaction between these specific antiviral agents. baxterpi.com Nevertheless, the potential for interactions with a broad spectrum of other medications exists, necessitating careful consideration of all concomitant therapies. drugs.com

Chemical Synthesis and Analog Development for Optimized Biological Activity

Synthetic Methodologies for Phosphonoformic Acid and its Salts

Phosphonoformic acid (PFA) is the parent compound of foscarnet (B613817) sodium. The synthesis of phosphonic acids and their esters can be achieved through various methods, including the Michaelis-Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation. researchgate.net The Michaelis-Arbuzov reaction is a common method for carbon-phosphorus bond formation, typically involving the reaction of an alkyl halide with a trialkyl phosphite. researchgate.net

Foscarnet sodium itself is the trisodium (B8492382) salt of phosphonoformic acid. wikipedia.orglupinepublishers.com Its synthesis involves obtaining phosphonoformic acid and then forming the trisodium salt. One reported method for preparing benzathine foscarnet, another salt form, involves a salt metathesis reaction between foscarnet sodium hexahydrate and N,N'-dibenzylethylenediamine diacetate (benzathine) in water. rsc.org This reaction yields needle-shaped crystals of benzathine foscarnet. rsc.org

Design and Evaluation of Foscarnet Prodrugs

The inherent polarity and multiple negative charges of foscarnet at physiological pH limit its ability to passively diffuse across cell membranes. lookchem.comresearchgate.netresearchgate.net Prodrug strategies aim to temporarily mask these charges, increasing lipophilicity and membrane permeability, and allowing for intracellular delivery where the active drug is subsequently released through chemical or enzymatic cleavage. researchgate.netresearchgate.netmdpi.commdpi.com

Synthesis and Bioreversibility Assessment of Acyloxyalkyl Esters

Acyloxyalkyl esters are a class of prodrugs commonly employed to enhance the membrane permeability of compounds containing polar functional groups like phosphates and phosphonates. researchgate.netnih.gov The synthesis of acyloxyalkyl esters of phosphonoformic acid has been explored as a strategy to create potential prodrugs of foscarnet sodium. capes.gov.brnih.govacs.org

One synthetic route involves the conversion of bis(trimethylsilyl) (alkoxycarbonyl)phosphonates to their corresponding disilver salts, followed by reaction with iodoalkyl acrylates to yield the desired bis(acyloxyalkyl) phosphonates. nih.gov

Bioreversibility is a critical aspect of prodrug design, ensuring that the parent drug is efficiently released once the prodrug has entered the cell. Studies have investigated the hydrolytic behavior of acyloxyalkyl esters of foscarnet using techniques like 31P-NMR to assess their bioreversibility and the release of foscarnet. nih.gov The hydrolytic stability of these esters can vary, with triesters potentially exhibiting high instability during purification. nih.gov

Strategies for Enhancing Lipophilicity and Membrane Permeability

Enhancing lipophilicity and membrane permeability is a primary goal in foscarnet prodrug design. This is typically achieved by masking the charged phosphonate (B1237965) and carboxylate groups through esterification or other modifications. researchgate.netresearchgate.netnih.gov

Various lipophilic moieties have been explored for conjugation to foscarnet to improve its passage across biological membranes. Examples include the introduction of normal alkyl esters in the carboxylate and phosphonate residues. nih.gov Neoglycolipid conjugates with lipid chains of varying lengths (12 to 20 carbon atoms) have also been synthesized as potential lipophilic prodrugs or drug targeting forms of foscarnet. nih.gov These conjugates were obtained by ethoxycarbonylphosphonylation of protected neoglycolipids. nih.gov

Another strategy involves the use of carrier molecules that facilitate diffusion across cell membranes. brilliantlightpower.comnih.gov For instance, a lipophilic carrier comprising a chemiluminescent-photochromic conjugate has been designed to enhance the cellular uptake of hydrophilic drugs like foscarnet. brilliantlightpower.comnih.gov The increased lipophilicity conferred by such carriers can lead to enhanced permeability. brilliantlightpower.com

The impact of structural modifications on lipophilicity can be assessed by measuring parameters like the logP value. For other antiviral agents, increasing the carbon chain length of an alcohol moiety used in prodrug synthesis has been shown to increase lipophilicity (e.g., increasing the logP of lamivudine (B182088) from -0.95 to 1.82). mdpi.com Similarly, converting a polar charge-bearing group to an amide can increase lipophilicity and membrane penetration. mdpi.com

Conjugation Chemistry with Other Antiviral Agents (e.g., Foscarnet-AZT Conjugates)

Conjugating foscarnet with other antiviral agents is a strategy to develop combination drugs that may offer broader antiviral spectrum or improved efficacy, potentially overcoming resistance mechanisms. nih.govresearchgate.net

Studies have reported the synthesis of foscarnet-AZT (Zidovudine) conjugates. nih.govresearchgate.netuzh.chresearchgate.net One approach involves linking AZT and foscarnet via a lipophilic octadecylglycerol residue. researchgate.netuzh.ch This synthesis can be achieved by condensing a suitably modified glycerol (B35011) derivative with AZT using the phosphonate method, followed by further functionalization with a phosphonoformate moiety. uzh.ch

Another method for preparing foscarnet-AZT conjugates involves the synthesis of di- and triester derivatives of phosphonoformate and introducing groups like the S-(pivaloyl)thioethyl (t-butyl-SATE) group, in addition to preparing PFA-AZT conjugates. nih.govresearchgate.net The key synthetic step in these conjugations often involves the formation of the P-C bond to construct the phosphonoformate esters. nih.govresearchgate.net

Research findings on foscarnet-AZT conjugates have shown that while some diester derivatives of PFA were poorly active or inactive against certain viruses, PFA-AZT conjugates exhibited significant anti-HIV activity in vitro. nih.gov However, the activity of some conjugates was found to be dependent on thymidine (B127349) kinase, suggesting potential hydrolysis to release AZT. nih.gov

Development and Characterization of Advanced Drug Delivery Systems

Advanced drug delivery systems are being explored to improve the delivery of foscarnet, aiming to enhance therapeutic efficacy, reduce toxicity, and achieve targeted delivery. ijpsjournal.comtandfonline.com These systems can help overcome challenges associated with foscarnet's poor membrane permeability and short half-life. acs.orgresearchgate.net

Synthesis of Inorganic-Organic Hybrid Nanoparticles for Foscarnet Encapsulation

Inorganic-organic hybrid nanoparticles (IOH-NPs) represent a novel concept for delivering antiviral agents like foscarnet. researchgate.netacs.orgnih.gov These nanoparticles can encapsulate foscarnet, potentially improving its cellular uptake and intracellular concentration. researchgate.netacs.org

The synthesis of foscarnet-type IOH-NPs has been reported using straightforward aqueous synthesis methods. researchgate.netacs.orgnih.gov Examples include the preparation of [ZrO]2+[(FCN)0.4(OH)0.8]2− and Gd3+[FCN]3− nanoparticles, where FCN represents foscarnet. researchgate.netacs.orgnih.gov These nanoparticles are characterized by their small size (20-30 nm), low material complexity, and high drug load, with up to 4 wt % of foscarnet per nanoparticle reported in some cases. researchgate.netacs.orgnih.gov

Characterization of these nanoparticles typically involves assessing their size, zeta potential, drug loading capacity, and release profile. For example, chitosan (B1678972) nanoparticles prepared for foscarnet delivery by ionotropic gelation showed sizes between 200 and 300 nm, zeta potential values between 20 and 25 mV, and drug loading of about 40-55% w/w. researchgate.netunito.it Crosslinked nanoparticles demonstrated controlled drug release. researchgate.net

Research findings indicate that IOH-mediated delivery of foscarnet can significantly improve antiviral efficacy in vitro compared to freely dissolved foscarnet. researchgate.netacs.orgnih.gov

Here is a summary of some nanoparticle characteristics:

| Nanoparticle Type | Synthesis Method | Size Range (nm) | Drug Loading (wt% or w/w) | Zeta Potential (mV) |

| [ZrO]2+[(FCN)0.4(OH)0.8]2− IOH-NPs | Aqueous synthesis | 20-30 | Up to 44% | Not specified |

| Gd3+[FCN]3− IOH-NPs | Aqueous synthesis | 20-30 | Up to 44% | Not specified |

| Chitosan nanoparticles | Ionotropic gelation | 200-300 (450 after redispersion) | ~40-55% w/w | 20-25 |

Formulation and Evaluation of Foscarnet Microcrystals as Sustained-Release Depots

Foscarnet sodium, while an effective antiviral agent, presents challenges for administration, particularly in treating conditions like cytomegalovirus (CMV) retinitis, which often requires frequent intravitreal injections due to the drug's high solubility and rapid clearance. nih.govrsc.orgresearchgate.netrsc.org This frequent administration can lead to significant ocular complications. nih.govrsc.orgrsc.org To address this, the formulation of foscarnet into sustained-release microcrystal depots has been investigated as a strategy to reduce injection frequency and improve patient outcomes. nih.govrsc.orgresearchgate.netrsc.orgrsc.orgnih.govtandfonline.com

The principle behind using microcrystals for sustained release lies in controlling the dissolution rate of a less soluble salt form of the drug within the target environment, such as the vitreous humor of the eye. By forming microcrystals from a foscarnet salt with lower aqueous solubility than foscarnet sodium, a drug depot can be created that slowly releases the active foscarnet ions over an extended period.

Research has explored alternative foscarnet salts for microcrystal formulation, specifically calcium foscarnet and benzathine foscarnet, due to their reduced aqueous solubility compared to the highly soluble sodium salt. nih.govrsc.orgrsc.orgrsc.orgnih.gov

Calcium Foscarnet Microcrystals: Calcium foscarnet (Ca₃(Pfa)₂) exhibits significantly lower solubility (0.3 mM in deionized water) compared to sodium foscarnet (260 mM). nih.govrsc.org Studies evaluating calcium foscarnet microcrystals as an intravitreal depot in a rabbit model demonstrated sustained release of the drug for over 3 months. rsc.orgrsc.orgnih.gov While this prolonged release is promising, the relatively low solubility of calcium foscarnet raises concerns about whether it can consistently maintain drug concentrations in the vitreous above the minimum effective concentration required to inhibit CMV replication, which ranges from 0.05 to 0.8 mM. nih.govrsc.orgrsc.org The maximum achievable drug concentration after injection of calcium foscarnet microcrystals is limited by its equilibrium solubility (0.3 mM), which falls within or below this therapeutic range. nih.govrsc.orgrsc.org

Benzathine Foscarnet Microcrystals: To potentially achieve a more optimal balance between low solubility for sustained release and sufficient solubility for therapeutic efficacy, benzathine foscarnet was investigated. nih.govrsc.orgrsc.org Benzathine foscarnet microcrystals were synthesized via a salt metathesis reaction between foscarnet sodium and benzathine diacetate. nih.govrsc.orgrsc.org This process involves mixing aqueous solutions of the two reactants, leading to the formation and precipitation of the less soluble benzathine foscarnet microcrystals. The aqueous solubility of benzathine foscarnet was determined to be 14.2 mM, which is intermediate between that of calcium foscarnet (0.3 mM) and sodium foscarnet (260 mM). nih.govrsc.orgrsc.org This solubility is also an order of magnitude higher than the upper limit of the reported EC₅₀ range for foscarnet against CMV, suggesting it may be sufficient to maintain therapeutic levels. rsc.org

Evaluation of benzathine foscarnet microcrystals as an intravitreal depot was conducted in a rabbit model. The injected microcrystals were observed to persist in the vitreous for approximately 3 weeks, indicating a sustained release profile. nih.govrsc.orgrsc.org This duration suggests that the solubility and dissolution characteristics of benzathine foscarnet are suitable for providing a prolonged therapeutic effect. The drug loading in benzathine foscarnet microcrystals was reported to be high, around 82%. rsc.org However, preliminary in vivo tests in rabbits also indicated that the benzathine component of the salt caused adverse effects. nih.govrsc.orgrsc.org

The evaluation of these microcrystal formulations typically involves both in vitro and in vivo studies. In vitro assessments may include solubility measurements, dissolution rate testing, and characterization of crystal size and morphology. In vivo evaluation, often conducted in animal models like rabbits, involves intravitreal injection of the microcrystal formulation followed by monitoring the presence and dissolution of the crystals, as well as measuring drug concentrations in the vitreous and other ocular tissues over time.

The data on the solubility and observed duration in the vitreous for the different foscarnet salts investigated for microcrystal depots can be summarized as follows:

| Foscarnet Salt | Aqueous Solubility (mM) | Observed Duration in Rabbit Vitreous |

| Sodium Foscarnet | 260 | Rapid clearance (not a depot) |

| Calcium Foscarnet | 0.3 | > 3 months |

| Benzathine Foscarnet | 14.2 | ~ 3 weeks |

These studies highlight the potential of foscarnet microcrystals as sustained-release depots to reduce the burden of frequent injections for treating ocular viral infections. While calcium foscarnet offered very long duration, its low solubility might be a limitation for maintaining therapeutic concentrations. Benzathine foscarnet showed a promising intermediate solubility and release duration, but further research is needed to address potential local toxicity issues associated with the cation.

Advanced Research Methodologies and Investigative Techniques

Quantitative In Vitro Viral Susceptibility Assays (e.g., EC50, IC50 Determinations)

Quantitative in vitro viral susceptibility assays are fundamental in determining the potency of Foscarnet (B613817) sodium against various viruses. These assays typically measure the concentration of the drug required to inhibit viral growth or replication by a specific percentage, commonly 50%, expressed as the effective concentration (EC50) or inhibitory concentration (IC50). fda.govpfizer.comfda.gov The specific values obtained for EC50 and IC50 can vary significantly depending on factors such as the assay method, the cell type used, and the laboratory performing the test. pfizer.comfda.gov

Studies have reported EC50 values for Foscarnet against a range of viruses. For instance, Foscarnet sodium has shown inhibition against Influenza A Victoria (IC50=29 μM), Influenza B HK (IC50=61 μM), Avian myeloblastosis virus (IC50=5-8 μM), and several strains of HSV-1 (IC50=0.4-3.5 μM). medchemexpress.com Research utilizing real-time cell analysis (RTCA), a method measuring electronic impedance over time to assess cytopathic effects, has also been employed to determine EC50 values. researchgate.net In one study using RTCA, the EC50 of Foscarnet against a wild-type HCMV AD169 strain in fibroblasts was determined to be 111.4 μM, while against a wild-type HSV-1 strain in Vero cells, it was 93.6 μM. researchgate.net These assays are crucial for evaluating the intrinsic antiviral activity of Foscarnet sodium and for identifying potential resistance development.

Note: N/A indicates information not specified in the source.

Biochemical Enzymatic Assays for Viral Polymerase and Reverse Transcriptase Activity

Foscarnet sodium's mechanism of action is rooted in its ability to directly inhibit viral DNA polymerases and reverse transcriptases. pfizer.comfda.govapexbt.com Biochemical enzymatic assays are employed to quantify this inhibition at the molecular level. These assays typically involve incubating the purified viral enzyme with its substrate (e.g., deoxynucleotide triphosphates for DNA polymerase or RNA template and deoxynucleotide triphosphates for reverse transcriptase) in the presence of varying concentrations of Foscarnet sodium. The reduction in enzyme activity, often measured by the incorporation of labeled nucleotides into a growing nucleic acid chain, indicates the extent of inhibition.

Foscarnet inhibits viral RNA polymerases, reverse transcriptase, and DNA polymerases through noncompetitive inhibition with dNTPs. apexbt.comselleckchem.comselleck.co.jp Studies have demonstrated that Foscarnet sodium can achieve more than 95% inhibition on HTLV-III reverse transcriptase activity in H9 cells infected with HTLV-III at a concentration of 300 μM. selleckchem.com Reverse transcriptase assays are commonly carried out in a reaction mixture containing specific buffer components, reducing agents like DTT, salts, and template/primer structures. selleckchem.com These enzymatic assays provide crucial data on the direct interaction of Foscarnet with its viral targets and are essential for understanding the biochemical basis of its antiviral activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Bioreversibility Studies (e.g., 31P-NMR)

31P-NMR spectroscopy has been utilized in studies related to Foscarnet sodium, including investigations into the synthesis and hydrolytic behavior of potential prodrugs. For example, 31P-NMR has been used to identify hydrolysis products and determine the half-lives of acyloxyalkyl esters of trisodium (B8492382) phosphonoformate (Foscarnet sodium) in human cell extracts. lookchem.comd-nb.info This application of 31P-NMR helps in understanding the stability and potential bioreversibility of Foscarnet derivatives, which is important for drug development and formulation. lookchem.com Theoretical studies using techniques like Density Functional Theory (DFT) in conjunction with analyses such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) can complement NMR data by providing insights into the electronic structure and bonding characteristics of Foscarnet and its interactions, such as metal ion affinity. lupinepublishers.comresearchgate.net

Cell-Based Assays for DNA Synthesis Inhibition and Cellular Proliferation Dynamics

Cell-based assays are critical for evaluating the effects of Foscarnet sodium on viral DNA synthesis within infected cells and its impact on host cellular proliferation. These assays provide a more biologically relevant context compared to purely enzymatic studies.

Foscarnet sodium is known to penetrate into cells and inhibit viral replication by inhibiting viral DNA synthesis. selleckchem.com It achieves this by binding to the pyrophosphate binding site on viral DNA polymerases, effectively halting the elongation of the viral DNA strand. patsnap.com Cell-based assays can quantify the reduction in viral DNA synthesis in infected cell cultures treated with Foscarnet.

While Foscarnet is designed to selectively target viral polymerases, its effects on cellular proliferation have also been investigated. Studies have shown that Foscarnet sodium has low cellular toxicity but can inhibit cell proliferation at high concentrations. selleckchem.com This inhibition has been observed to be reversible after the removal of the drug. selleckchem.comnih.gov The effects of Foscarnet on the cell cycle have been studied, revealing concentration-dependent impacts. At lower concentrations (e.g., 1 mM), cell division may be reduced, with effects primarily seen in the G2 phase. nih.gov At higher concentrations (e.g., 2.5 mM and 5 mM), more pronounced reductions in cell flow in G1 and S phases and accumulation of cells in the S phase have been noted. nih.gov These cell-based assays are vital for assessing the selectivity of Foscarnet and understanding potential cellular impacts. Foscarnet has also been used in cell-based assays to synchronize HBV cccDNA synthesis by reversibly inhibiting HBV DNA polymerase, facilitating the study of host cellular enzymes involved in cccDNA biosynthesis. asm.org

High-Throughput Screening Methodologies for Novel Analog Discovery

High-throughput screening (HTS) methodologies are powerful tools in drug discovery, enabling the rapid assessment of large libraries of compounds for desired biological activity. atrandi.comresearchgate.net While Foscarnet sodium itself is a known antiviral, HTS can be applied in the search for novel Foscarnet analogs or compounds with similar mechanisms of action but potentially improved properties.

HTS typically involves automated systems for handling and testing thousands to millions of compounds against a specific target or in a cell-based assay. atrandi.comdiva-portal.org For antiviral discovery, this could involve screening compound libraries for their ability to inhibit viral replication in cell culture (cell-based screening) or to inhibit the activity of viral enzymes like DNA polymerase or reverse transcriptase (target-based screening). atrandi.comdiva-portal.org Cell-based screening offers the advantage of identifying compounds that can penetrate cells and have activity in a more complex biological environment. diva-portal.org

While specific detailed research findings on HTS campaigns for Foscarnet analog discovery were not extensively detailed in the provided search results, the general principles of HTS are applicable. The development of robust and sensitive assays, such as optimized cell-based viral inhibition assays or biochemical enzyme assays, is crucial for successful HTS. atrandi.com Real-time cell analysis (RTCA) has been suggested as a method that could permit high-throughput screening of new antivirals. researchgate.net

Molecular Modeling and Computational Chemistry for Binding Site Analysis and Drug Design

Molecular modeling and computational chemistry techniques play a significant role in understanding the interaction of Foscarnet sodium with its target enzymes and in guiding the design of new antiviral compounds. These methods allow researchers to visualize and simulate molecular interactions at an atomic level.

Foscarnet exerts its antiviral activity by binding to the pyrophosphate binding site on virus-specific DNA polymerases and reverse transcriptases. fda.govpfizer.comfda.govpatsnap.com Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to model the binding of Foscarnet to these enzyme active sites. This helps in understanding the key interactions (e.g., hydrogen bonds, electrostatic interactions) that contribute to binding affinity and inhibition. researchgate.net

Furthermore, computational chemistry can be used to predict the properties of potential Foscarnet analogs before they are synthesized and tested experimentally. This includes predicting binding affinity, solubility, and potential toxicity. researchgate.net DFT calculations, as mentioned earlier, can provide insights into the electronic structure and reactivity, which are relevant for drug design. lupinepublishers.comresearchgate.net These in silico methods can significantly accelerate the drug discovery process by prioritizing compounds with a higher likelihood of success.

Microscopic Techniques for Characterization of Formulations and Cellular Uptake (e.g., Scanning Electron Microscopy)

Microscopic techniques are essential for characterizing the physical properties of Foscarnet sodium formulations and for visualizing its uptake and distribution within cells.

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology and structure of materials at high resolution. SEM can be used to characterize the particle size and shape of Foscarnet sodium in different formulations, such as nanoparticles or liposomes, which may be developed to improve drug delivery or reduce toxicity. google.com

Microscopic techniques, including confocal laser scanning microscopy (CLSM), are also employed to study the cellular uptake of Foscarnet or Foscarnet-loaded delivery systems. researchgate.netd-nb.info By labeling Foscarnet or the delivery vehicle with a fluorescent marker, researchers can visualize how the drug enters cells and where it localizes within the cellular compartments over time. researchgate.netd-nb.info This is particularly relevant for novel formulations designed to enhance intracellular delivery or target specific cell types, such as the use of artificial stem cells for targeted delivery of antiviral drugs like Foscarnet to inflammatory sites. d-nb.info Studies have used CLSM and FACS analysis to quantify the cellular uptake efficiency of nanoparticles loaded with Foscarnet, showing high uptake percentages within a certain incubation time. d-nb.info

In Vitro Cellular Models for Specific Biochemical Pathway Investigations (e.g., Human Renal Proximal Tubule Cell Cultures for General Cellular Impact)

In vitro cellular models, particularly those utilizing human renal proximal tubule cells (HRPTC), have been instrumental in investigating the potential impact of foscarnet sodium on specific biochemical pathways and general cellular viability. Given that renal impairment is a significant concern associated with foscarnet treatment, these models provide a controlled environment to study the mechanisms of toxicity at a subcellular level. nih.govasm.orgnih.gov

Studies employing HRPTC cultures isolated from sources such as cadaveric kidneys have demonstrated a dose-dependent foscarnet-induced toxicity. asm.orgnih.gov The degree of toxicity observed in these in vitro systems has been noted to mimic the variability seen in clinical settings among human patients receiving foscarnet, suggesting their relevance for mechanistic investigations. asm.orgnih.gov

Research using HRPTC cultures has explored the effects of varying foscarnet concentrations on cell viability. For instance, exposure to high concentrations like 6,000 µM foscarnet resulted in significant loss of viability, with monolayers showing less than 10% viability within 5 days. asm.org Lower concentrations, such as 600 µM and 1,200 µM, also induced cytotoxicity, though to varying degrees depending on the specific cell culture donor. asm.org

Detailed research findings from these in vitro studies highlight the variability in cellular response to foscarnet. In one study involving HRPTC from five different donors, treatment with 600 µM foscarnet showed diverse outcomes. Cells from two donors remained largely unaffected, maintaining viability comparable to controls throughout the exposure period. asm.org However, cells from other donors exhibited a decrease in viability, with one donor's cells dropping to 33% viability by day 16 before recovering, and another showing a moderate decrease to approximately 70% viability. asm.org The most severely affected culture saw viability recover to only 54% by day 26. asm.org Increasing the foscarnet concentration to 1,200 µM consistently resulted in a greater loss of viability across all tested cultures compared to the 600 µM treatment. asm.org

Ultrastructural analysis of foscarnet-treated renal proximal tubule cells in vitro has revealed increased numbers of cytoplasmic vacuoles and multivesicular bodies. asm.org While these are considered relatively nonspecific indicators, they suggest increased autophagy and/or heterophagy within the cells following foscarnet exposure. asm.org

These in vitro models are considered well-suited for investigating the mechanism of foscarnet toxicity at the subcellular level. asm.orgnih.gov The dose-dependent nature of the observed toxicity and the inter-individual variability in response in these cell cultures align with clinical observations of foscarnet-induced nephrotoxicity. asm.orgnih.gov

While specific biochemical pathway investigations beyond general cellular impact and morphological changes were not extensively detailed in the provided search results concerning HRPTC and foscarnet, the established susceptibility of renal proximal tubule cells to foscarnet and the utility of these cell cultures for studying nephrotoxicity mechanisms are clearly demonstrated. asm.orgnih.gov Foscarnet is known to affect renal tubular cells via direct cytotoxic mechanisms. nih.govnih.gov It also has the potential to chelate divalent metal ions like calcium and magnesium, which can lead to crystal deposition in the kidneys, including in proximal tubular cells. nih.govnih.govpfizer.comresearchgate.net This chelating property and crystal formation represent potential biochemical interactions and impacts that could be further investigated using these in vitro models.

Data from a study on HRPTC viability after foscarnet exposure:

| Foscarnet Concentration (µM) | Donor | Viability (% of Control) - Day 16 | Viability (% of Control) - Day 26 |

| 600 | 580 | ~100 | ~100 |

| 600 | 589 | ~100 | ~100 |

| 600 | 588 | 33 | ~100 |

| 600 | 573 | ~70 | ~70 |

| 600 | 507 | Data not explicitly provided for Day 16, but described as "most severely affected" | 54 |

| 1200 | 580 | Less than 600 µM average | Less than 600 µM average |

| 1200 | 589 | Less than 600 µM average | Less than 600 µM average |

| 1200 | 588 | Less than 600 µM average | Less than 600 µM average |

| 1200 | 573 | Less than 600 µM average | Less than 600 µM average |

| 1200 | 507 | Data not explicitly provided for Day 16, but described as "most severely affected" | 26 |

Note: The viability percentages for 1200 µM are described relative to the 600 µM group in the source, indicating a greater loss of viability, but specific numerical values for each donor at each time point were not provided beyond the general description and the data for 600 µM and 507 at 1200 µM on day 26. asm.org

Q & A

Q. What are the primary mechanisms of action of Foscarnet sodium against viral DNA polymerases, and how can researchers validate these mechanisms experimentally?

Foscarnet sodium inhibits viral DNA polymerases and reverse transcriptases by competitively binding to the pyrophosphate site, blocking nucleotide incorporation. To validate this, researchers can:

- Use in vitro enzymatic assays with purified viral polymerases (e.g., HIV-1 reverse transcriptase) to measure inhibition kinetics .

- Perform crystallographic studies to visualize foscarnet’s interaction with polymerase active sites .

- Compare inhibition efficacy across viral strains (e.g., CMV, HSV-1) using plaque reduction assays .

Q. What standard in vitro models are used to assess Foscarnet sodium’s antiviral activity and cytotoxicity?

Common models include:

- Cell lines : H9 cells infected with HTLV-III for reverse transcriptase inhibition studies (IC₅₀ ~300 µM) .

- Primary cells : Human lung fibroblasts or HUVECs to evaluate cytotoxicity (e.g., 50% DNA synthesis inhibition at 0.5–1 mM) .

- Viral replication assays : Quantify viral load reduction in CMV-infected murine models via qPCR .

Advanced Research Questions

Q. How can researchers design clinical trials to evaluate Foscarnet sodium’s efficacy in immunosuppressed transplant recipients?

Key considerations:

- Cohort selection : Stratify patients by transplant type (e.g., hematopoietic cell vs. solid organ) and CMV resistance mutations .

- Endpoints : Track virologic failure rates (33% in a 10-year retrospective study), relapse (31%), and nephrotoxicity (51% acute renal dysfunction) .

- Dosing : Optimize infusion duration and electrolyte monitoring to mitigate hypocalcemia (e.g., ionized Ca²⁺ drops by 0.28 mmol/L at 120 mg/kg doses) .

Q. What methodological approaches address discrepancies in Foscarnet sodium’s efficacy across viral strains and host conditions?

- Comparative genomic analysis : Identify polymerase mutations (e.g., UL54 in CMV) linked to resistance .

- Pharmacodynamic modeling : Correlate drug concentration-time profiles with viral load reduction in animal models .

- Meta-analysis : Pool data from retrospective studies to assess mortality trends (e.g., 31% mortality in HCT recipients vs. SOT) .

Q. How can Doehlert experimental designs optimize Foscarnet sodium formulation studies?

- Matrix application : Use shifted-domain Doehlert designs to explore formulation variables (e.g., pH, excipients) while minimizing experimental runs .

- Response surface methodology : Analyze interactions between foscarnet stability and storage conditions (e.g., temperature, humidity) .

Methodological Recommendations

Q. What strategies mitigate nephrotoxicity during prolonged Foscarnet therapy?

- Hydration protocols : Administer saline prehydration to reduce renal tubular crystallization .

- Therapeutic drug monitoring : Adjust doses based on glomerular filtration rate (GFR) and ionized calcium levels .

Q. How can researchers quantify Foscarnet sodium’s inhibitory effects in complex biological matrices?

- HPLC-MS/MS : Detect foscarnet in plasma using ion-pair chromatography with a LOQ of 0.1 µg/mL .

- Electrophoretic mobility shift assays : Measure polymerase binding affinity in the presence of competing nucleotides .

Future Research Directions

Q. What in silico models predict Foscarnet sodium’s binding affinity to mutant viral polymerases?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.